molecular formula C16H10Cl2O3 B14410595 6,8-Dichloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one CAS No. 80972-96-9

6,8-Dichloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B14410595
CAS No.: 80972-96-9
M. Wt: 321.2 g/mol
InChI Key: GGSXYQKOZXGYLG-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one is a chemical compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one typically involves the reaction of 6,8-dichloro-2-methyl-4H-chromen-4-one with 4-methoxyphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Various substituted flavonoid derivatives

Scientific Research Applications

6,8-Dichloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one involves its interaction with various molecular targets. It can inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dichloro-2-(trifluoromethyl)-4-quinolinol
  • 6,8-Dichloro-2-(3-fluoro-4-methoxyphenyl)-4-quinolinecarboxylic acid

Uniqueness

Compared to similar compounds, 6,8-Dichloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of both chloro and methoxy groups enhances its reactivity and potential for diverse applications .

Properties

CAS No.

80972-96-9

Molecular Formula

C16H10Cl2O3

Molecular Weight

321.2 g/mol

IUPAC Name

6,8-dichloro-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H10Cl2O3/c1-20-11-4-2-9(3-5-11)15-8-14(19)12-6-10(17)7-13(18)16(12)21-15/h2-8H,1H3

InChI Key

GGSXYQKOZXGYLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl

Origin of Product

United States

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